4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide
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Overview
Description
5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide is a complex organic compound that features a quinazolinone moiety fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.
Introduction of the Imidazole Ring: The quinazolinone intermediate is then reacted with imidazole derivatives in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Final Coupling: The resulting intermediate is coupled with a carboxamide group using reagents like carbonyldiimidazole or similar coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone or imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the imidazole ring.
Scientific Research Applications
5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide: shares structural similarities with other quinazolinone and imidazole derivatives.
Examples: 2-Methyl-4-oxoquinazoline, 1H-imidazole-4-carboxamide.
Uniqueness
Structural Features: The unique fusion of the quinazolinone and imidazole rings in 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide provides distinct chemical properties.
Biological Activity: Its specific interactions with molecular targets differentiate it from other similar compounds, offering unique therapeutic potential.
Properties
CAS No. |
91621-10-2 |
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Molecular Formula |
C13H11N5O2 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
4-(2-methyl-4-oxoquinazolin-3-yl)-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C13H11N5O2/c1-7-17-9-5-3-2-4-8(9)13(20)18(7)12-10(11(14)19)15-6-16-12/h2-6H,1H3,(H2,14,19)(H,15,16) |
InChI Key |
KRFVLAQHIFTSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(NC=N3)C(=O)N |
Origin of Product |
United States |
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